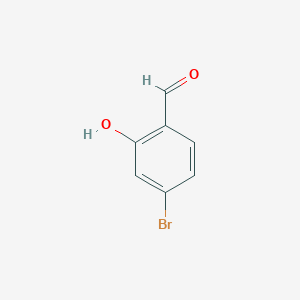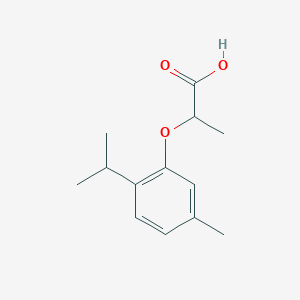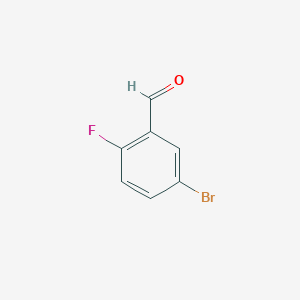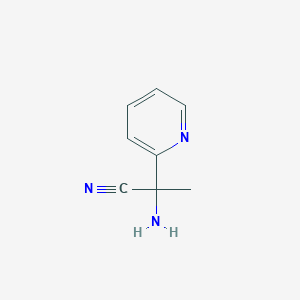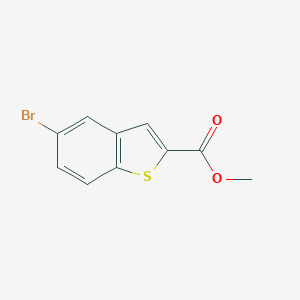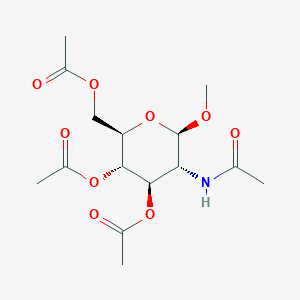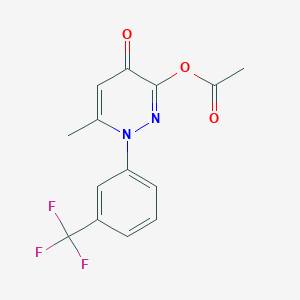
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- can exert a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. Additionally, this compound has been reported to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its wide range of biological activities, which make it a versatile compound for investigating various disease pathways. Additionally, this compound is relatively easy to synthesize and has good solubility in common organic solvents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the potential use of this compound as a diagnostic tool for disease detection and monitoring may also be of interest.
In conclusion, 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a promising compound with a wide range of potential applications in medicinal chemistry. Its diverse biological activities make it a versatile compound for investigating various disease pathways, and future research may uncover even more potential uses for this compound.
Métodos De Síntesis
The synthesis of 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 6-methyl-4-hydroxy-3-pyridazinone in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
Propiedades
Número CAS |
146824-76-2 |
|---|---|
Nombre del producto |
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- |
Fórmula molecular |
C14H11F3N2O3 |
Peso molecular |
312.24 g/mol |
Nombre IUPAC |
[6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl] acetate |
InChI |
InChI=1S/C14H11F3N2O3/c1-8-6-12(21)13(22-9(2)20)18-19(8)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3 |
Clave InChI |
TTYKWWXECAFZLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
SMILES canónico |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
Otros números CAS |
146824-76-2 |
Sinónimos |
[6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



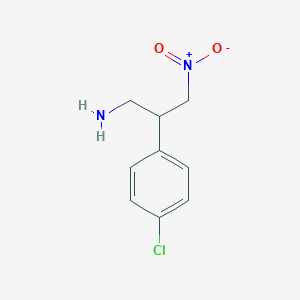
![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
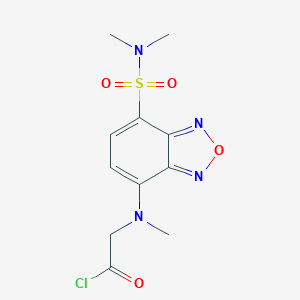
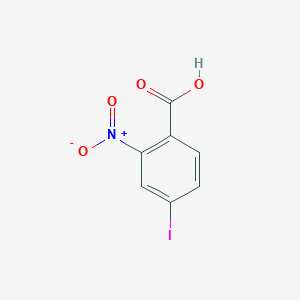
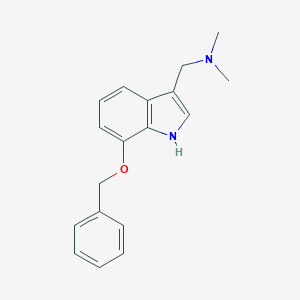
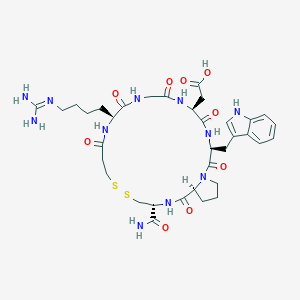
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
